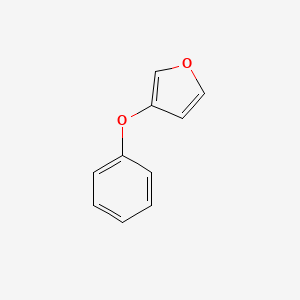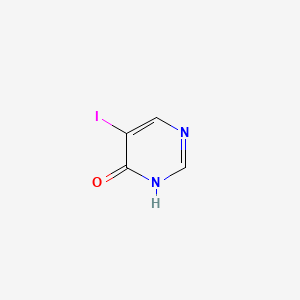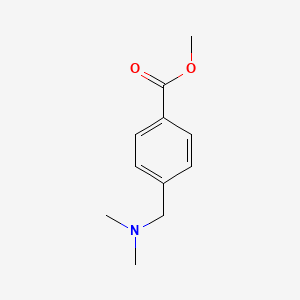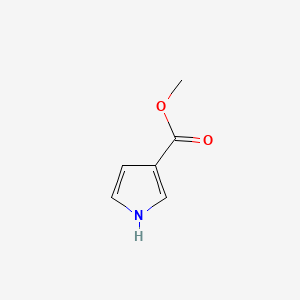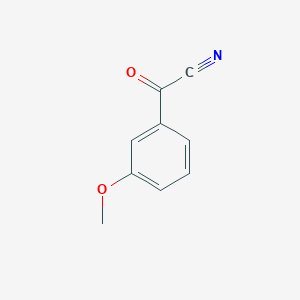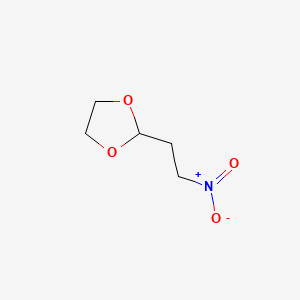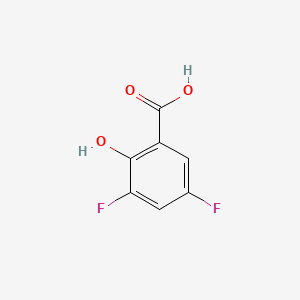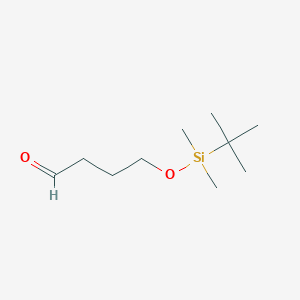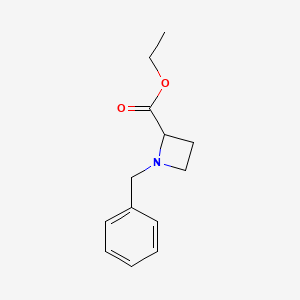
Ethyl-1-Benzylazetidin-2-carboxylat
Übersicht
Beschreibung
Ethyl 1-benzylazetidine-2-carboxylate is a chemical compound with the molecular formula C13H17NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Ethyl 1-benzylazetidine-2-carboxylate is 219.28 . The compound’s structure includes a four-membered azetidine ring, a benzyl group, and an ethyl ester group .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1-benzylazetidine-2-carboxylate were not found, azetidines in general are known to participate in a variety of chemical reactions due to the ring strain they possess .
Physical And Chemical Properties Analysis
Ethyl 1-benzylazetidine-2-carboxylate has a density of 1.1±0.1 g/cm^3 . Its boiling point is predicted to be 290.1±33.0 °C .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmakologie
Ethyl-1-Benzylazetidin-2-carboxylat dient als wertvolles Baustein in der Arzneimittelforschung. Seine einzigartige Struktur ermöglicht die Synthese komplexer Moleküle, die potenziell zur Entwicklung neuer therapeutischer Wirkstoffe führen. Der Azetidinring, zu dem diese Verbindung gehört, gilt in der Pharmakologie als privilegierter Baustein, da er ein Gleichgewicht zwischen Stabilität und Reaktivität bietet .
Exploration der biologischen Aktivität
Das Gerüst der Verbindung ist bei der Erforschung der biologischen Aktivität von entscheidender Bedeutung. Indolderivate, die strukturelle Ähnlichkeiten mit this compound aufweisen, haben eine breite Palette biologischer Aktivitäten gezeigt, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften . Dies deutet auf ein Potenzial für this compound in ähnlichen biologischen Anwendungen hin.
Chemische Synthese
In der synthetischen Chemie kann this compound in Reaktionen an der benzylischen Position eingesetzt werden, die für die Synthese verschiedener Verbindungen entscheidend ist. Es kann nukleophile Substitutionen, freie radikalische Bromierungen und Oxidationen eingehen und so einen Weg zur Synthese einer Vielzahl chemisch modifizierter Derivate eröffnen .
Medizinische Chemie
Azetidine, die Klasse von Verbindungen, zu der this compound gehört, sind in der medizinischen Chemie von Bedeutung. Sie weisen eine erhebliche Ringspannung auf, was zu einer einzigartigen Reaktivität führt, die für die Synthese pharmakologisch aktiver Moleküle genutzt werden kann .
Biochemische Forschung
In der Biochemie kann this compound zur Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden, insbesondere im Zusammenhang mit azetidinhaltigen Substraten. Sein Reaktivitätsprofil macht es für die Untersuchung biochemischer Pfade und das Verständnis der molekularen Grundlagen der Enzymwirkung geeignet .
Synthese fortschrittlicher Materialien
Die strukturelle Starrheit von this compound macht es zu einem interessanten Kandidaten für die Entwicklung fortschrittlicher Materialien. Seine Einarbeitung in Polymere oder als chirale Vorlage kann zu Materialien mit neuartigen Eigenschaften führen, die potenziell in einer Reihe von technologischen Anwendungen nützlich sind .
Safety and Hazards
Ethyl 1-benzylazetidine-2-carboxylate should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It’s important to avoid breathing dust/fume/gas/mist/vapours/spray associated with the compound . In case of inadequate ventilation, respiratory protection should be worn .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-benzylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-8-9-14(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWJXMWPDZPGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454305 | |
| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54773-11-4 | |
| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

